Sulfate de quinine

Vue d'ensemble

Description

Le sulfate de quinine est un alcaloïde naturel provenant de l'écorce de diverses espèces de quinquina, notamment Cinchona succirubra, Cinchona officinalis, Cinchona calisaya et Cinchona ledgeriana . Il a joué un rôle historiquement important dans le traitement du paludisme et est connu pour son goût amer, également utilisé dans l'eau tonique .

Mécanisme D'action

Target of Action

Quinine sulfate primarily targets the erythrocytic forms of malarial parasites, specifically Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

Quinine interferes with the parasite’s ability to digest hemoglobin . It inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes . Quinine and quinidine also inhibit the spontaneous formation of beta-haematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites .

Biochemical Pathways

Quinine affects several biochemical pathways in the malarial parasite. It inhibits the digestion of hemoglobin, which is crucial for the parasite’s survival and growth . It also inhibits the formation of haemozoin, a byproduct of hemoglobin digestion . This disruption of the parasite’s metabolic processes leads to its death.

Pharmacokinetics

Quinine is primarily metabolized by the liver via CYP450 enzymes, particularly CYP3A4 . It has a protein binding range of 69% to 92% in healthy subjects and 78% to 95% in patients with malaria . The absolute bioavailability of quinine from quinine sulfate tablets is about 70%, but this varies widely (45 to 100%) between patients . The plasma half-life is prolonged to 26 hours in patients with severe long-term renal impairment .

Result of Action

The primary result of quinine’s action is the clearance of malarial parasites from the bloodstream, leading to the resolution of malarial symptoms . Quinine can also adversely affect almost every body system, with the most common adverse events associated with its use being a cluster of symptoms called "cinchonism" .

Action Environment

The efficacy of quinine can be influenced by several environmental factors. For instance, the severity of the infection, routes of administration, and nutritional status can impact quinine’s pharmacokinetics . Furthermore, geographical regions where resistance to chloroquine has been documented have shown quinine sulfate to be effective .

Applications De Recherche Scientifique

Quinine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Industry: Used in the production of tonic water and other beverages.

Analyse Biochimique

Biochemical Properties

Quinine sulfate interacts with various biomolecules in its role as an antimalarial agent. It acts as a blood schizonticide, suppressing the asexual cycle of development of malaria parasites in the erythrocytes . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 .

Cellular Effects

Quinine sulfate has significant effects on various types of cells and cellular processes. It depresses oxygen uptake and carbohydrate metabolism . It also disrupts the parasite’s replication and transcription . In some cases, it can cause serious side effects such as thrombocytopenia and hemolytic uremic syndrome .

Molecular Mechanism

Quinine sulfate exerts its effects at the molecular level through several mechanisms. It intercalates into DNA, disrupting the parasite’s replication and transcription . It also has cardiovascular effects similar to quinidine .

Temporal Effects in Laboratory Settings

The effects of quinine sulfate change over time in laboratory settings. It is generally well tolerated at the doses used for treatment of leg cramps . Adverse events may include tinnitus, impaired hearing, headache, nausea, disturbed vision, and confusion .

Dosage Effects in Animal Models

In animal models, the effects of quinine sulfate vary with different dosages. For example, in dogs, the recommended dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

Quinine sulfate is involved in various metabolic pathways. It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . This metabolism forms the major metabolite, 3-hydroxyquinine .

Transport and Distribution

Quinine sulfate is readily absorbed mainly from the upper small intestine . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .

Subcellular Localization

Quinine sulfate localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum . This localization is not affected by the copy number of the pfmdr1 gene, which encodes a food vacuolar membrane transporter .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sulfate de quinine est généralement obtenu à partir de l'écorce du quinquina. Le processus d'extraction comporte plusieurs étapes :

Collecte et séchage de l'écorce : L'écorce est collectée et séchée.

Extraction : L'écorce sèche est ensuite soumise à une extraction à l'aide de solvants tels que l'éthanol ou le chloroforme.

Purification : L'extrait brut est purifié par cristallisation ou d'autres techniques de purification pour isoler la quinine.

Formation du sel de sulfate : La quinine purifiée est ensuite mise à réagir avec de l'acide sulfurique pour former du this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des étapes similaires, mais à plus grande échelle. Le processus implique :

Extraction à grande échelle : Utilisation de solvants et d'équipements industriels pour extraire la quinine de l'écorce.

Purification : Utilisation de techniques de purification avancées comme la chromatographie.

Conversion en sulfate : Réaction de la quinine purifiée avec de l'acide sulfurique pour produire du this compound.

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de quinine subit diverses réactions chimiques, notamment :

Oxydation : La quinine peut être oxydée pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir la quinine en dihydroquinine.

Substitution : La quinine peut subir des réactions de substitution, en particulier au niveau du cycle quinoléine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les acides sont utilisés pour les réactions de substitution.

Produits principaux :

Produits d'oxydation : Dérivés de la quinone.

Produits de réduction : Dihydroquinine.

Produits de substitution : Divers dérivés de la quinine substituée.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur chiral dans la synthèse asymétrique.

Industrie : Utilisé dans la production d'eau tonique et d'autres boissons.

5. Mécanisme d'action

Le this compound exerce ses effets en interférant avec la capacité du parasite à digérer l'hémoglobine. Il inhibe la formation de la bêta-hématine (hémozoïne), un produit toxique de la digestion de l'hémoglobine par le parasite. Cela conduit à l'accumulation d'hème toxique dans le parasite, ce qui finit par le tuer . Le this compound affecte également la synthèse des acides nucléiques et des protéines du parasite .

Composés similaires :

Quinidine : Un autre alcaloïde du quinquina qui possède des propriétés antipaludiques similaires, mais une pharmacocinétique différente.

Chloroquine : Un médicament antipaludique synthétique ayant un mécanisme d'action différent.

Artéméther : Un médicament antipaludique moderne dérivé de l'armoise annuelle.

Unicité du this compound : Le this compound est unique en raison de son origine naturelle et de son importance historique dans le traitement du paludisme. Contrairement aux médicaments synthétiques, il a une longue histoire d'utilisation et a été une pierre angulaire de la lutte contre le paludisme pendant des siècles .

Comparaison Avec Des Composés Similaires

Quinidine: Another cinchona alkaloid with similar antimalarial properties but different pharmacokinetics.

Chloroquine: A synthetic antimalarial drug with a different mechanism of action.

Artemisinin: A modern antimalarial drug derived from the sweet wormwood plant.

Uniqueness of Quinine Sulfate: Quinine sulfate is unique due to its natural origin and historical significance in the treatment of malaria. Unlike synthetic drugs, it has a long history of use and has been a cornerstone in the fight against malaria for centuries .

Propriétés

Numéro CAS |

6119-70-6 |

|---|---|

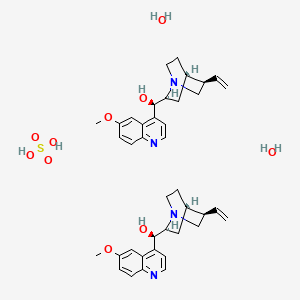

Formule moléculaire |

C40H52N4O9S |

Poids moléculaire |

764.9 g/mol |

Nom IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |

Clé InChI |

FXWJCCDFXIIZQW-AMXCKVRDSA-N |

Impuretés |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |

Apparence |

Solid powder |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |

Key on ui other cas no. |

207671-44-1 |

Description physique |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

6183-68-2 6485-42-3 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.